molecular formula C13H18BrFN2O B1408241 2-(4-(4-Bromo-3-fluorobenzyl)piperazin-1-yl)ethanol CAS No. 1704096-75-2

2-(4-(4-Bromo-3-fluorobenzyl)piperazin-1-yl)ethanol

Cat. No. B1408241
CAS RN: 1704096-75-2
M. Wt: 317.2 g/mol
InChI Key: JFHUBCDRRTZYRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-(4-Bromo-3-fluorobenzyl)piperazin-1-yl)ethanol” is a chemical compound with the molecular formula C13H19BrFN2O. It is structurally characterized by the presence of a 4-fluorobenzylpiperazine moiety .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19FN2O/c14-13-3-1-12(2-4-13)11-16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-11H2 . This indicates the specific arrangement of atoms in the molecule and can be used to derive its three-dimensional structure.

Scientific Research Applications

Pharmacology: Tyrosinase Inhibition and Antimelanogenic Effects

In pharmacology, this compound has been evaluated for its potential as a competitive tyrosinase inhibitor . Tyrosinase is an enzyme crucial in melanin synthesis, and its inhibition is a therapeutic strategy for treating hyperpigmentation disorders. The compound’s structure, featuring a 4-fluorobenzylpiperazine moiety, is key to its activity, offering a promising route for developing new skin-whitening agents or treatments for melanoma .

Biochemistry: Antibacterial and Antifungal Applications

Biochemically, derivatives of this compound have been synthesized and tested for their antibacterial and antifungal activities . These studies are crucial for developing new medications to combat resistant strains of bacteria and fungi, addressing a growing concern in global health.

Medicinal Chemistry: Drug Development

In medicinal chemistry, the compound’s derivatives are being explored for their role in drug development . Their potential to act as building blocks for creating new drug candidates that can interact with various biological targets is of significant interest .

Organic Synthesis: Heterocyclic Compound Formation

Organic synthesis research utilizes this compound in the formation of heterocyclic compounds . These structures are foundational in many drugs and are pivotal in the discovery and development of new pharmaceuticals with diverse biological activities.

Chemical Engineering: Process Development

From a chemical engineering perspective, the compound is important in process development . Its synthesis and handling require careful consideration of reaction conditions and purification methods, which are essential for scaling up production in an industrial setting .

Materials Science: Novel Material Creation

Lastly, in materials science, the compound could be used to create novel materials with specific properties, such as new polymers or coatings that could have unique interactions with light or other substances .

Future Directions

The development of new analogs of bioactive heterocyclic compounds like “2-(4-(4-Bromo-3-fluorobenzyl)piperazin-1-yl)ethanol” is a major challenge in synthetic organic and medicinal chemistry. Future research could focus on exploring the pharmacological potential of this compound and its derivatives .

properties

IUPAC Name

2-[4-[(4-bromo-3-fluorophenyl)methyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrFN2O/c14-12-2-1-11(9-13(12)15)10-17-5-3-16(4-6-17)7-8-18/h1-2,9,18H,3-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHUBCDRRTZYRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-Bromo-3-fluorobenzyl)piperazin-1-yl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(4-Bromo-3-fluorobenzyl)piperazin-1-yl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(4-(4-Bromo-3-fluorobenzyl)piperazin-1-yl)ethanol
Reactant of Route 3
Reactant of Route 3
2-(4-(4-Bromo-3-fluorobenzyl)piperazin-1-yl)ethanol
Reactant of Route 4
Reactant of Route 4
2-(4-(4-Bromo-3-fluorobenzyl)piperazin-1-yl)ethanol
Reactant of Route 5
Reactant of Route 5
2-(4-(4-Bromo-3-fluorobenzyl)piperazin-1-yl)ethanol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(4-(4-Bromo-3-fluorobenzyl)piperazin-1-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.